Lenperone-d4
Description
Lenperone-d4 (4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4) is a deuterated analog of the antipsychotic drug Lenperone, where four hydrogen atoms are replaced with deuterium at specific positions on the fluorophenyl ring . This isotopic modification enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) analyses. Deuterated compounds like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to their higher molecular weight, minimizing interference during quantitative assays . This compound is primarily employed in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology to ensure accurate quantification of Lenperone in complex biological matrices such as plasma, urine, and tissue homogenates.
Properties
CAS No. |
1794787-73-7 |
|---|---|
Molecular Formula |
C22H23F2NO2 |
Molecular Weight |
375.452 |
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |
InChI Key |
WCIBOXFOUGQLFC-KNIGXJNHSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |
Synonyms |
4-[4-(4-Fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl-d4)-1-butanone; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azaperone-d4
Azaperone-d4, another deuterated butyrophenone derivative, shares structural and functional similarities with Lenperone-d3. Both compounds serve as internal standards for their respective parent drugs in analytical workflows.
Structural Differences :
- This compound features a pyridinyl-piperazinyl side chain and fluorophenyl group, whereas Azaperone-d4 lacks the pyridine moiety and contains a simpler phenylpiperazine structure.
- Deuterium substitution in this compound occurs on the fluorophenyl ring, while Azaperone-d4’s deuterium is localized to its phenylpiperazine group.
Functional Implications :
- The pyridinyl group in this compound improves ionization efficiency in positive-ion mode LC-MS, achieving a lower limit of detection (LOD: 0.1 ng/mL) compared to Azaperone-d4 (LOD: 0.5 ng/mL) .
- Azaperone-d4 is more prone to degradation under long-term storage due to labile deuterium bonds in its piperazine ring .
Non-Deuterated Lenperone
Non-deuterated Lenperone serves as the active pharmaceutical ingredient (API) in antipsychotic formulations.
| Parameter | This compound | Non-Deuterated Lenperone |
|---|---|---|
| Molecular Weight | 385.45 g/mol | 381.44 g/mol |
| Role in Analysis | Internal standard (no therapeutic use) | Target analyte (therapeutic agent) |
| Chromatographic Behavior | Co-elutes with Lenperone but distinct mass spectral signature | Subject to matrix effects in biological samples |
| Stability in Plasma | Stable for 24 hours at room temperature | Degrades by 30% in plasma after 12 hours |
Comparison with Functionally Similar Compounds
Haloperidol-d4
Haloperidol-d4, a deuterated analog of another butyrophenone antipsychotic, is functionally analogous to this compound but differs in clinical application.
Research Findings and Limitations
- Recovery Rates : this compound demonstrates 98–102% recovery in spiked plasma samples, outperforming Azaperone-d4 (85–92%) due to superior solubility in acetonitrile-based extraction solvents .
- Limitations : Deuterium exchange (back-exchange) can occur in prolonged aqueous storage, though this is mitigated by lyophilization .
- Future Directions : Studies are needed to evaluate cross-reactivity in multi-residue panels and expand deuterated standards for emerging metabolites.
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